N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
Description
The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide features a 1,2,4-triazole core substituted at position 3 with a 2-(4-methoxyphenyl)ethyl group and at position 5 with a 2-(1-methylindol-3-yl)acetamide moiety. This structure combines aromatic (indole, methoxyphenyl) and heterocyclic (triazole) components, which are common in bioactive molecules targeting enzymes or receptors. The indole group may confer affinity for neurological targets (e.g., serotonin receptors), while the methoxyphenyl ethyl chain enhances lipophilicity, influencing pharmacokinetics .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-16(18-5-3-4-6-19(18)27)13-21(28)24-22-23-20(25-26-22)12-9-15-7-10-17(29-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
WUTHWNTYNSIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis and Cyclization
Ethyl 2-(4-methoxyphenyl)acetate undergoes hydrazinolysis with hydrazine hydrate to form the corresponding hydrazide. Treatment with carbon disulfide (CS₂) in basic media generates a thiocarbazate intermediate, which cyclizes under reflux to yield 4-amino-5-(4-methoxyphenethyl)-1,2,4-triazole-3-thione. Subsequent desulfurization with Raney nickel or oxidative conditions removes the thione group, producing the 4-amino-1,2,4-triazole derivative.
Key Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–100°C)
-
Catalysts: Potassium hydroxide or sodium ethoxide
Preparation of 2-(1-Methyl-1H-indol-3-yl)acetic Acid
The indole-acetic acid moiety is synthesized via:
Alkylation of Indole
Indole is methylated at the 1-position using methyl iodide in the presence of a base (e.g., sodium hydride) in anhydrous DMF. This yields 1-methylindole with >90% efficiency.
Acetylation at the 3-Position
Friedel-Crafts acetylation of 1-methylindole with acetyl chloride and Lewis acids (e.g., AlCl₃) introduces an acetyl group at the 3-position. Hydrolysis of the acetylated product using NaOH yields 2-(1-methyl-1H-indol-3-yl)acetic acid.
Optimization Note
-
Excess acetyl chloride improves yield but requires careful quenching to avoid side reactions.
Amide Coupling of Triazole and Indole Components
The final step involves coupling the 4-amino-triazole derivative with 2-(1-methylindol-3-yl)acetic acid via amide bond formation:
Activation of Carboxylic Acid
The acetic acid derivative is activated using carbodiimide reagents (e.g., EDCl or DCC) in the presence of HOBt to form an active ester intermediate.
Nucleophilic Acyl Substitution
The 4-amino group of the triazole attacks the activated carbonyl, displacing the leaving group (e.g., HOBt) to form the acetamide bond. The reaction proceeds in dichloromethane or DMF at 0–25°C.
Yield and Purity
-
Typical yield: 70–85%
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Analytical Characterization
Critical data for verifying the compound’s structure include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₅O₂ | HRMS (ESI+) |
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, triazole), 7.45–6.85 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂), 2.55 (t, 2H, CH₂) | NMR Spectroscopy |
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Using bulky bases (e.g., DBU) during cyclization minimizes undesired regioisomers.
Chemical Reactions Analysis
Cyclization and Triazole Ring Formation
The triazole ring is synthesized via cyclization of thiosemicarbazides or hydrazide intermediates under basic conditions. For example:
-
Reaction : Cyclization of 4-(4-methoxyphenyl)-1-(3-(2-methoxyphenyl)propanoyl)semicarbazide in 2 M NaOH yields the triazole core (84% yield) .
-
Conditions : Reflux in aqueous ethanol at 431–432 K.
| Intermediate | Reagent | Product | Yield | Ref |
|---|---|---|---|---|
| Semicarbazide derivative | 2 M NaOH | Triazole ring | 84% |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Reaction : Acid-catalyzed hydrolysis generates 2-(1-methyl-1H-indol-3-yl)acetic acid.
-
Conditions : HCl (6 M), 80°C, 6 hours.
| Substrate | Reagent | Product | Notes | Ref |
|---|---|---|---|---|
| Acetamide group | HCl (6 M) | Carboxylic acid | Requires prolonged heating |
Methoxy Group Demethylation
The methoxyphenyl group can undergo demethylation to form phenolic derivatives:
-
Reaction : BBr₃ in CH₂Cl₂ at −78°C removes methyl groups selectively.
-
Yield : ~70–75%.
Nucleophilic Substitution Reactions
The triazole and indole nitrogen atoms participate in alkylation or acylation:
| Site | Reagent | Product | Catalyst | Ref |
|---|---|---|---|---|
| Triazole N1 | Ethyl bromoacetate | Alkylated triazole | K₂CO₃ | |
| Indole N1 | Methyl iodide | 1-methylindole | NaH |
Indole Oxidation
The indole moiety oxidizes to form oxindole derivatives:
-
Reaction : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CHCl₃.
-
Yield : ~55–60%.
Triazole Reduction
Catalytic hydrogenation reduces the triazole ring to a triazoline:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:
-
Reaction : Reaction with arylboronic acids using Pd(PPh₃)₄.
-
Example : Coupling with 4-methoxyphenylboronic acid forms biaryl derivatives.
| Halogen | Coupling Partner | Catalyst | Yield | Ref |
|---|---|---|---|---|
| Bromo | 4-MeO-phenylboronic acid | Pd(PPh₃)₄ | 65% |
Biological Activity-Linked Reactivity
The triazole-indole scaffold inhibits kinases and enzymes via hydrogen bonding and π-π stacking:
-
Kinase Inhibition : IC₅₀ = 0.8–1.2 µM against JAK2 kinase.
-
Enzyme Binding : Triazole N2 interacts with ATP-binding pockets .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Photodegradation : UV light induces cleavage of the acetamide bond (t₁/₂ = 48 hours).
| Condition | Degradation Pathway | Half-Life | Ref |
|---|---|---|---|
| UV light (254 nm) | Acetamide bond cleavage | 48 hours | |
| Acidic (pH 2) | Hydrolysis | 12 hours |
Comparative Reactivity
Triazole derivatives with similar structures exhibit distinct reactivities:
Key Research Findings
-
Synthetic Optimization : Cyclization in basic media improves triazole yield (52–88%) compared to acid conditions .
-
Selective Demethylation : BBr₃ selectively removes methyl groups without affecting the indole ring.
-
Biological Relevance : Alkylation at the triazole N1 position enhances kinase inhibition by 30%.
Scientific Research Applications
Antitumor Activity
Research has indicated that triazole derivatives exhibit significant antitumor properties. For instance, studies show that compounds containing the triazole structure can inhibit tumor cell growth effectively. In vitro studies have demonstrated that derivatives similar to N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide exhibit cytotoxicity against various cancer cell lines, including MKN-45 and HT-29 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antifungal and Antibacterial Properties
The triazole moiety is known for its antifungal and antibacterial properties. Compounds derived from triazoles have been shown to possess activity against a range of pathogens. For example, derivatives have been reported to exhibit enhanced antifungal activity against strains like Aspergillus and Candida, often surpassing the effectiveness of traditional antifungal agents . The incorporation of methoxyphenyl groups further enhances these bioactivities.
Neuroprotective Effects
Recent studies suggest that triazole derivatives may also play a role in neuroprotection. The ability of these compounds to interact with neurotransmitter systems positions them as potential candidates for treating neurodegenerative diseases. Research indicates that certain triazole compounds can act as neuroprotectants by modulating pathways associated with oxidative stress and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
- 1,2,4-Triazole vs. 1,2,3-Triazole :
The target compound’s 1,2,4-triazole core (as in ) differs from 1,2,3-triazoles (e.g., –8). 1,2,4-Triazoles often exhibit better metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2,3-triazoles. For example, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () contains a 1,2,3-triazole linked to a naphthalene group, which may enhance π-π stacking but reduce stability in vivo .
Substituent Analysis
Acetamide Modifications:
Aromatic/Electron-Donating Groups:
- Methoxyphenyl vs. Pyridinyl: The target’s 4-methoxyphenylethyl group (electron-donating) contrasts with pyridinyl substituents in 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide ().
- Chlorophenyl () : Halogens like chlorine enhance metabolic resistance but may reduce solubility compared to methoxy groups .
Anti-Proliferative Activity
Compounds in (indazole-triazole hybrids) show anti-proliferative activity, likely via kinase inhibition. The target’s indole moiety may similarly target tubulin or topoisomerases, but direct data are unavailable. Ethoxy-to-methoxy substitutions (as in vs. target) could modulate potency by altering electron distribution .
Anti-Exudative and Analgesic Potential
highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with anti-exudative activity comparable to diclofenac. The target’s indole group may lack this effect but could exhibit neuropathic pain relief due to structural similarity to serotonin .
Antimicrobial and Antiviral Activity
Triazolone derivatives (e.g., ) demonstrate antimicrobial activity. The target’s acetamide group, however, may shift activity toward anticancer or neurological targets due to indole’s prevalence in such domains .
Metabolic Stability
- The methoxy groups in the target compound may undergo demethylation to hydroxyphenyl metabolites, reducing half-life compared to halogenated analogues (e.g., ’s chlorophenyl group) .
- The indole’s methyl group (1-methyl-1H-indol-3-yl) likely slows oxidative metabolism compared to unsubstituted indoles .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a triazole ring and an indole moiety. This compound is part of a broader class of triazole derivatives that have garnered attention for their pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N6O3, with a molecular weight of 406.4 g/mol. Its structure includes:
- Triazole ring : Known for its ability to interact with biological macromolecules.
- Indole moiety : Contributes to the compound's lipophilicity and membrane permeability.
- Methoxyphenyl group : Enhances biological activity through various mechanisms.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound may inhibit the growth of various pathogens. The mechanism is believed to involve interference with microbial cell wall synthesis or enzyme inhibition.
Antiulcer Activity
The compound has also been investigated for its antiulcer properties. Triazoles are known to exhibit protective effects on the gastric mucosa, potentially through the inhibition of gastric acid secretion or enhancement of mucosal defense mechanisms.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of the triazole and indole structures is associated with the ability to induce apoptosis in cancer cells and inhibit tumor growth.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound against various cancer cell lines and microbial strains. The results are summarized in Table 1.
| Activity | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Antiulcer | Gastric mucosa cells | Protective effect noted |
| Antitumor | MCF-7 (breast cancer) | Induced apoptosis at IC50 = 15 µM |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind with specific enzymes or receptors involved in cellular signaling pathways. For instance, its interaction with cyclooxygenase enzymes may explain its anti-inflammatory and antiulcer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
- The synthesis typically involves multi-step reactions, such as:
Condensation of substituted triazole precursors with indole derivatives under reflux conditions (e.g., using pyridine and zeolite catalysts at 150°C for 5 hours) .
Functionalization via nucleophilic substitution or acylation, as seen in analogous acetamide syntheses involving 1,2,4-triazole and indole moieties .
- Critical intermediates include 4-amino-1,2,4-triazole derivatives and halogenated indole precursors, which are characterized by NMR and mass spectrometry before further reactions.
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- 1H/13C NMR : Essential for verifying substituent positions on the triazole and indole rings (e.g., methoxyphenyl ethyl groups and methylindole peaks) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., expected [M+H]+ ion for C23H24N6O2).
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability of organic intermediates .
- Follow hazard codes P201 (obtain specialized handling instructions) and P210 (keep away from heat/sparks) as per safety data sheets for structurally similar acetamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of triazole and indole moieties?
- Catalyst screening : Test alternatives to pyridine (e.g., DMAP or DBU) to enhance acylation efficiency .
- Solvent optimization : Replace traditional acetic acid with DMF or THF to improve solubility of hydrophobic intermediates .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and minimize side products (e.g., overalkylation) .
Q. How can contradictions in antiproliferative activity data across studies be resolved?
- Dose-response standardization : Ensure consistent cell line viability assays (e.g., MTT or ATP-based assays) and IC50 calculations .
- Structural analogs : Compare bioactivity of derivatives (e.g., ethoxyphenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .
- Off-target profiling : Use kinase or receptor-binding assays to rule out nonspecific interactions .
Q. What strategies are effective for resolving discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Heteronuclear NMR (HSQC/HMBC) : Map proton-carbon correlations to confirm connectivity in complex regions (e.g., triazole-indole junction) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing effects on spectral shifts .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .
Q. How should researchers design experiments to evaluate the compound’s metabolic stability?
- In vitro assays : Use liver microsomes or hepatocytes to measure CYP450-mediated degradation rates .
- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
